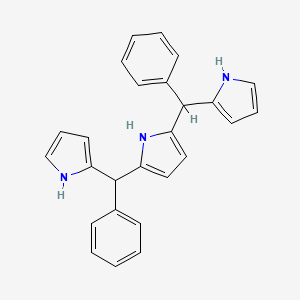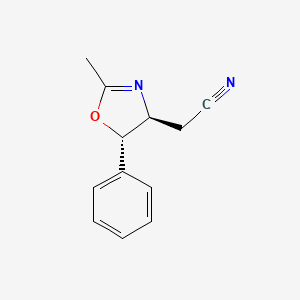![molecular formula C9H18O2 B12561593 2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol CAS No. 172342-28-8](/img/structure/B12561593.png)
2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclohexane ring with a hydroxymethyl group and an ethan-1-ol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives.
Hydroxymethylation: Introduction of the hydroxymethyl group to the cyclohexane ring.
Chain Extension: Addition of the ethan-1-ol chain to the hydroxymethylated cyclohexane.
Industrial Production Methods
Industrial production methods for this compound may involve catalytic processes to ensure high yield and purity. These methods often use optimized reaction conditions such as controlled temperature, pressure, and the presence of specific catalysts to facilitate the desired transformations.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclohexane ring provides structural stability, while the ethan-1-ol chain offers flexibility for further functionalization.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A simpler analog with a single hydroxyl group on the cyclohexane ring.
2-(Hydroxymethyl)cyclohexanol: Similar structure but lacks the ethan-1-ol chain.
Cyclohexane-1,2-diol: Contains two hydroxyl groups on adjacent carbon atoms of the cyclohexane ring.
Uniqueness
2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol is unique due to its combination of a cyclohexane ring, hydroxymethyl group, and ethan-1-ol chain. This structure provides a balance of rigidity and flexibility, making it a versatile compound for various applications.
Propiedades
Número CAS |
172342-28-8 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
2-[(1S,2S)-2-(hydroxymethyl)cyclohexyl]ethanol |
InChI |
InChI=1S/C9H18O2/c10-6-5-8-3-1-2-4-9(8)7-11/h8-11H,1-7H2/t8-,9+/m0/s1 |
Clave InChI |
BDYWLCROBLWDER-DTWKUNHWSA-N |
SMILES isomérico |
C1CC[C@@H]([C@@H](C1)CCO)CO |
SMILES canónico |
C1CCC(C(C1)CCO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)](/img/structure/B12561510.png)
![8-{4-[(3-Hydroxypropyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12561514.png)
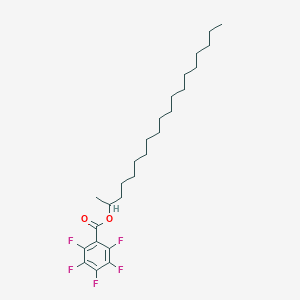
![1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12561519.png)
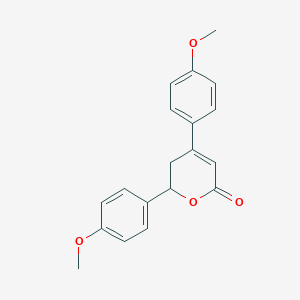
![Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate](/img/structure/B12561525.png)
![ethyl 5-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxybutyl]thiophene-2-carboxylate](/img/structure/B12561540.png)
![5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl-](/img/structure/B12561545.png)
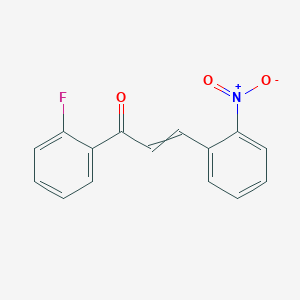
![Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12561561.png)
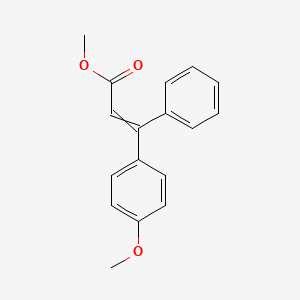
![N-(4-Bromophenyl)-N'-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12561572.png)
